Ethyl 2-bromo-5-methylhexanoate
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Overview
Description
Ethyl 2-bromo-5-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is an ester derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the hexanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylhexanoate can be synthesized through the esterification of 2-bromo-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: 2-Hydroxy-5-methylhexanoate, 2-Amino-5-methylhexanoate.
Reduction: 2-Bromo-5-methylhexanol.
Hydrolysis: 2-Bromo-5-methylhexanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromo-5-methylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-methylhexanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties .
Comparison with Similar Compounds
- Ethyl 2-bromohexanoate
- Ethyl 2-chloro-5-methylhexanoate
- Ethyl 2-bromo-4-methylpentanoate
Comparison: Ethyl 2-bromo-5-methylhexanoate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to ethyl 2-bromohexanoate, the presence of the methyl group at the fifth position can lead to steric hindrance, affecting the compound’s reactivity in certain reactions .
Properties
CAS No. |
51201-51-5 |
---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
SXZHDULBCLKRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)Br |
Origin of Product |
United States |
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